4-Aminobenzoic acid;4-octylphenol
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Overview
Description
4-Aminobenzoic acid: and 4-octylphenol are two distinct organic compounds with unique properties and applications. 4-Octylphenol, on the other hand, is a phenolic compound with an octyl group attached to the para position of the phenol ring .
Preparation Methods
4-Aminobenzoic acid: can be synthesized through two main industrial routes:
Reduction of 4-nitrobenzoic acid: This involves the catalytic hydrogenation of 4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst under controlled conditions.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide to produce 4-aminobenzoic acid.
4-Octylphenol: is typically synthesized through the alkylation of phenol with octene in the presence of an acid catalyst. The reaction conditions involve heating the mixture to a specific temperature to facilitate the alkylation process .
Chemical Reactions Analysis
4-Aminobenzoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form 4-aminobenzyl alcohol.
Substitution: It can undergo esterification to form esters like benzocaine.
Common reagents include sulfuric acid for esterification and palladium on carbon for reduction. Major products include benzocaine and 4-aminobenzyl alcohol .
4-Octylphenol: can undergo:
Oxidation: It can be oxidized to form 4-octylbenzoquinone.
Substitution: It can react with halogens to form halogenated derivatives.
Scientific Research Applications
4-Aminobenzoic acid: has several applications:
Chemistry: Used as an intermediate in the synthesis of folic acid.
Biology: Acts as a precursor in the biosynthesis of folate in bacteria, plants, and fungi.
Medicine: Used in the synthesis of local anesthetics like benzocaine.
4-Octylphenol: is used in:
Mechanism of Action
4-Aminobenzoic acid: acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes like 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
4-Octylphenol: exhibits estrogenic activity by binding to estrogen receptors and mimicking the action of natural estrogens. This can lead to alterations in gene expression and endocrine disruption .
Comparison with Similar Compounds
4-Aminobenzoic acid: is similar to compounds like:
Benzoic acid: Lacks the amino group.
4-Nitrobenzoic acid: Contains a nitro group instead of an amino group.
4-Octylphenol: is similar to:
Nonylphenol: Has a nonyl group instead of an octyl group.
Phenol: Lacks the alkyl group.
The uniqueness of 4-aminobenzoic acid lies in its role in folate biosynthesis, while 4-octylphenol is unique due to its strong estrogenic activity .
Properties
CAS No. |
90266-47-0 |
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Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-aminobenzoic acid;4-octylphenol |
InChI |
InChI=1S/C14H22O.C7H7NO2/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;8-6-3-1-5(2-4-6)7(9)10/h9-12,15H,2-8H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
LTROMBQFWGYFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)O.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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